

Application Notes and Protocols for Fluorescence Polarization Assays with FANCM- RMI

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Compound of Interest

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Introduction

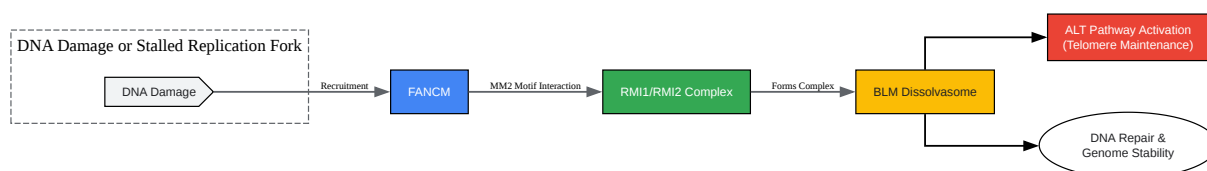
The interaction between the Fanconi Anemia, Complementation Group M (FANCM) protein and the RMI (RecQ-mediated genome instability) complex is a critical node in the DNA damage response and telomere maintenance. Specifically, this protein-protein interaction (PPI) is essential for the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism utilized by 10-15% of cancers to achieve immortal replication.[1] Disrupting the FANCM-RMI interaction has emerged as a promising therapeutic strategy for these ALT-positive cancers.[1]

Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying and quantifying molecular interactions in real-time.[2][3] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This application note provides detailed protocols for utilizing FP assays to characterize the FANCM-RMI interaction and to screen for potential inhibitors.

Signaling Pathway and Assay Principle

FANCM interacts with the RMI complex, which consists of RMI1 and RMI2, through a conserved MM2 (RMI1/2-interacting Motif 2) region in its C-terminus.[4] The RMI complex itself is a component of the larger Bloom Syndrome dissolvasome, which plays a role in resolving DNA recombination intermediates.[4] The interaction between FANCM and RMI is crucial for the recruitment of this complex to sites of DNA damage and for the regulation of telomere maintenance in ALT-positive cells.

The FP assay for FANCM-RMI is based on the binding of a fluorescently labeled peptide derived from the FANCM MM2 region to the recombinant RMI1/RMI2 complex. When the small, fluorescently-labeled peptide is unbound, it tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon binding to the much larger RMI complex, the tumbling of the peptide is significantly slowed, leading to an increase in the fluorescence polarization signal. This change in polarization can be used to determine binding affinity (Kd). In a competitive assay format, unlabeled compounds that disrupt the FANCM-RMI interaction will displace the fluorescent peptide, causing a decrease in the polarization signal, which allows for the determination of inhibitor potency (IC50).



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Caption: FANCM-RMI signaling pathway in DNA repair and ALT.

Data Presentation

The following tables summarize quantitative data obtained from fluorescence polarization assays studying the FANCM-RMI interaction.

Table 1: Binding Affinities of Fluorescently Labeled FANCM MM2 Peptides to the RMI Complex.

Fluorescent Peptide	RMI Complex Component	Apparent Dissociation Constant (Kd,app)	Reference
F-MM2 (FITC-labeled)	RMI subcomplex (full-length RMI1/RMI2)	≤ 4.5 nM	[4]
F-MM2 (FITC-labeled)	RMI core complex (RMI1 OB2/RMI2)	Similar to subcomplex	[4]
F-MM2 (FITC-labeled)	RMI core complex with RMI2 Lys121Ala	360 ± 20 nM	[4]

Table 2: IC50 Values of Peptides and Small Molecules in Competitive Fluorescence Polarization Assays.

Competitor	Fluorescent Tracer	RMI Complex	IC50	Reference
Wild-type MM2 peptide	F-MM2	RMI core complex	520 ± 50 nM	[4]
Cyclic Peptide Inhibitors	TMR-RaMM2	RMI1/RMI2	54 - 104 nM	
Linear and Cyclic Peptides	Not Specified	RMI	24 - 155 nM	

Experimental Protocols

Herein are detailed protocols for direct binding and competitive fluorescence polarization assays to study the FANCM-RMI interaction.

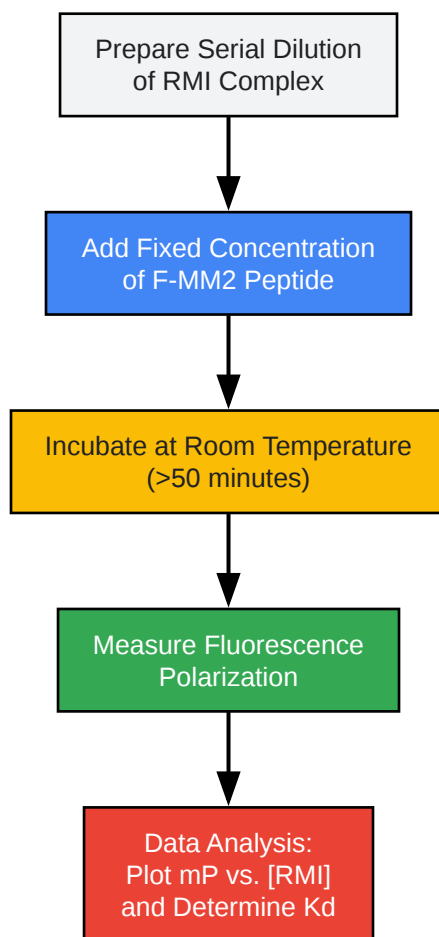
Reagents and Buffers

- FP Assay Buffer: 10 mM Tris-HCl, pH 8.8, 1 mM DTT.
- Fluorescent Peptide Tracer:

- F-MM2: A peptide corresponding to the MM2 region of human FANCM, labeled with fluorescein isothiocyanate (FITC) at the N-terminus.
- TMR-RaMM2: A peptide derived from the native MM2 binding motif, labeled with tetramethylrhodamine (TMR).[1]
- RMI Protein: Recombinant human RMI1/RMI2 complex (either full-length subcomplex or the core complex consisting of RMI1 OB-fold domain 2 and RMI2).
- Competitor Compounds: Unlabeled MM2 peptide or small molecule inhibitors.
- Assay Plates: Black, non-binding surface 384-well or 96-well microplates.
- Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., 490 nm excitation and 535 nm emission for FITC).

Protocol 1: Direct Binding Fluorescence Polarization Assay

This protocol is used to determine the binding affinity (K_d) of the fluorescently labeled MM2 peptide for the RMI complex.



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Caption: Workflow for the direct binding FP assay.

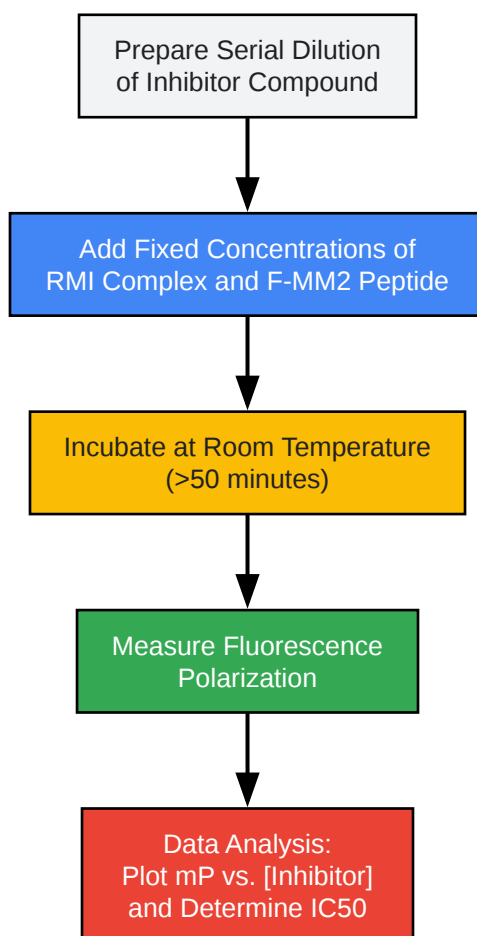
Procedure:

- Prepare a serial dilution of the RMI complex in FP Assay Buffer in the microplate wells.
- To each well, add a fixed concentration of the F-MM2 peptide (e.g., 4-4.5 nM).[4] The final concentration of the fluorescent peptide should be well below the expected K_d .
- Include control wells containing only the F-MM2 peptide in buffer (for minimum polarization) and buffer alone (for background).
- Incubate the plate at room temperature for at least 50 minutes to allow the binding reaction to reach equilibrium.[4] Protect the plate from light.

- Measure the fluorescence polarization using a plate reader with excitation at 490 nm and emission at 535 nm for FITC.
- Plot the measured millipolarization (mP) values against the concentration of the RMI complex.
- Fit the data to a one-site binding equation to determine the apparent dissociation constant ($K_{d,app}$).

Protocol 2: Competitive Fluorescence Polarization Assay

This protocol is used to screen for and characterize inhibitors that disrupt the FANCM-RMI interaction by measuring their IC₅₀ values.



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